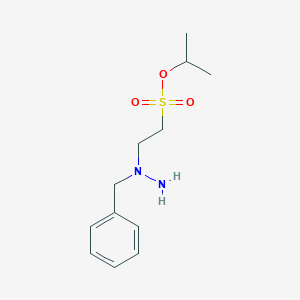
Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a benzylhydrazinyl group attached to an ethane-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate typically involves the reaction of benzylhydrazine with an appropriate sulfonate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzylhydrazinyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce hydrazine derivatives.
Scientific Research Applications
Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzylhydrazinyl group can interact with enzymes and receptors, leading to changes in cellular processes. The sulfonate moiety may also play a role in the compound’s activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propan-2-yl 2-(1-benzylhydrazinyl)ethane-1-sulfonate include other sulfonate derivatives and benzylhydrazine-based compounds. Examples include:
- Propan-2-yl ethane-1-sulfonate
- Benzylhydrazine derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62692-69-7 |
|---|---|
Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
propan-2-yl 2-[amino(benzyl)amino]ethanesulfonate |
InChI |
InChI=1S/C12H20N2O3S/c1-11(2)17-18(15,16)9-8-14(13)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 |
InChI Key |
GWGDPGCDVXUWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCN(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















